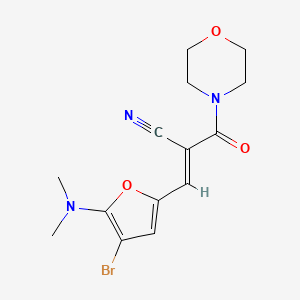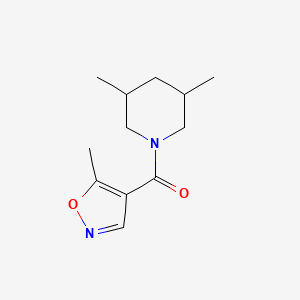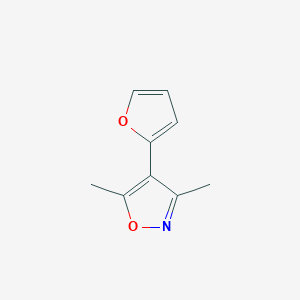
4-(Furan-2-yl)-3,5-dimethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Furan-2-yl)-3,5-dimethylisoxazole is a heterocyclic compound that features both a furan ring and an isoxazole ring The furan ring is a five-membered aromatic ring with one oxygen atom, while the isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furyl methyl ketone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized under acidic conditions to yield the isoxazole ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process.
化学反应分析
Types of Reactions
4-(Furan-2-yl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce amines.
科学研究应用
4-(Furan-2-yl)-3,5-dimethylisoxazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structural properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(Furan-2-yl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfural share the furan ring structure.
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid share the isoxazole ring structure.
Uniqueness
4-(Furan-2-yl)-3,5-dimethylisoxazole is unique due to the combination of both furan and isoxazole rings in its structure This dual-ring system imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
4-(furan-2-yl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H9NO2/c1-6-9(7(2)12-10-6)8-4-3-5-11-8/h3-5H,1-2H3 |
InChI 键 |
FFWZWSAKHIWGMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
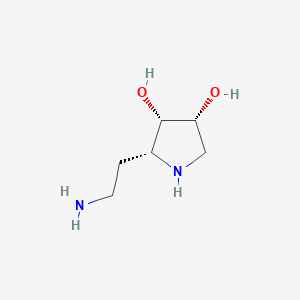
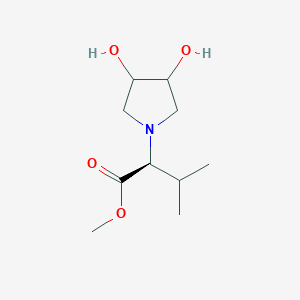
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
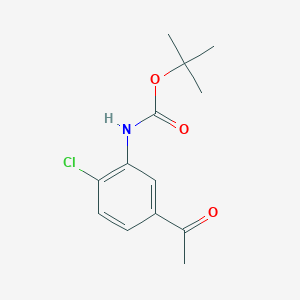
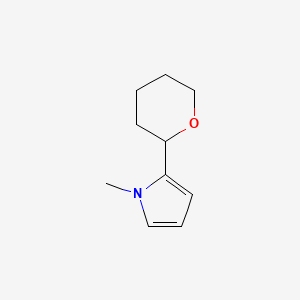
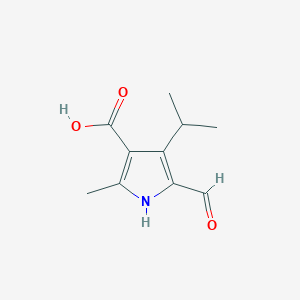
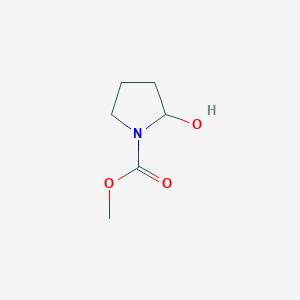
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)
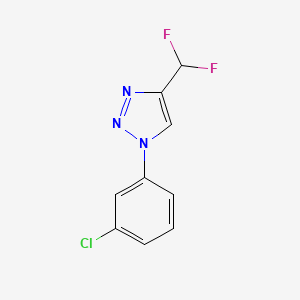

![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
